![molecular formula C28H44N2O6S B1248714 Pobilukast edamine CAS No. 137232-03-2](/img/structure/B1248714.png)
Pobilukast edamine
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Overview
Description
Pobilukast edamine, also known as Pobilukast edamine, is a useful research compound. Its molecular formula is C28H44N2O6S and its molecular weight is 536.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pobilukast edamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pobilukast edamine including the price, delivery time, and more detailed information at info@benchchem.com.
properties
CAS RN |
137232-03-2 |
---|---|
Product Name |
Pobilukast edamine |
Molecular Formula |
C28H44N2O6S |
Molecular Weight |
536.7 g/mol |
IUPAC Name |
(2S,3R)-3-(2-carboxyethylsulfanyl)-2-hydroxy-3-[2-(8-phenyloctyl)phenyl]propanoic acid;ethane-1,2-diamine;hydrate |
InChI |
InChI=1S/C26H34O5S.C2H8N2.H2O/c27-23(28)18-19-32-25(24(29)26(30)31)22-17-11-10-16-21(22)15-9-4-2-1-3-6-12-20-13-7-5-8-14-20;3-1-2-4;/h5,7-8,10-11,13-14,16-17,24-25,29H,1-4,6,9,12,15,18-19H2,(H,27,28)(H,30,31);1-4H2;1H2/t24-,25-;;/m1../s1 |
InChI Key |
DIUCVZXIHDZZBV-LBDKHHEASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCCCCCCCC2=CC=CC=C2[C@H]([C@H](C(=O)O)O)SCCC(=O)O.C(CN)N.O |
SMILES |
C1=CC=C(C=C1)CCCCCCCCC2=CC=CC=C2C(C(C(=O)O)O)SCCC(=O)O.C(CN)N.O |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCC2=CC=CC=C2C(C(C(=O)O)O)SCCC(=O)O.C(CN)N.O |
synonyms |
2-hydroxy-3-((2-carboxyethyl)thio)-3-(2-(8-phenyloctyl)phenyl)propanoic acid pobilukast pobilukast edamine pobilukast edamine, (R-(R*,S*))-isomer pobilukast, sodium salt SK and F 104353 SK and F 104353-Z2 SK and F-104353 SKF 104353 |
Origin of Product |
United States |
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